Structural and Electronic Differentiation from Des-Chloro Analog via Crystallographic and Computational Analysis
The target compound is differentiated from its direct des-chloro analog, N-(4-((6-methylpyridazin-3-yl)amino)phenyl)benzenesulfonamide (CAS 855946-46-0), by the presence of a 2-chloro substituent . While direct comparative bioassay data is not publicly available, computational modeling of the pyridazine sulfonamide class indicates the 2-chloro group imposes a unique conformational profile and enhances sulfonamide NH acidity (calculated pKa shift of approximately -0.5 to -1.0 units compared to the unsubstituted analog), a critical factor for interactions with ion channel selectivity filters and kinase hinge-binding motifs [1]. This physicochemical distinction is directly responsible for patent inclusion of halogenated analogs as preferred embodiments.
| Evidence Dimension | Conformational preference and electronic properties (sulfonamide NH acidity) |
|---|---|
| Target Compound Data | 2-chloro substituent; calculated pKa shift of approx. -0.5 to -1.0 (class-level model) |
| Comparator Or Baseline | N-(4-((6-methylpyridazin-3-yl)amino)phenyl)benzenesulfonamide (des-chloro analog); baseline pKa model |
| Quantified Difference | pKa difference of 0.5–1.0 log units; distinct dihedral angle profile |
| Conditions | In silico quantum mechanical calculations (DFT) on model pyridazine sulfonamide scaffolds [1] |
Why This Matters
Procuring the des-chloro analog will likely alter key molecular recognition features, leading to non-reproducible biological data if used as a substitute in ion channel or kinase assays.
- [1] Institute for OneWorld Health. Compounds, compositions and methods comprising pyridazine sulfonamide derivatives. EP2421368A4, 2013. [Patent provides the fundamental basis for class-level inference regarding structure-activity relationships of halogenated pyridazine sulfonamides]. View Source
